molecular formula C17H13N3O3 B12638552 5-Benzamido-1-phenylpyrazole-3-carboxylic acid

5-Benzamido-1-phenylpyrazole-3-carboxylic acid

Cat. No.: B12638552
M. Wt: 307.30 g/mol
InChI Key: JEDKGDHQFLQPDV-UHFFFAOYSA-N
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Description

5-Benzamido-1-phenylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamido-1-phenylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Benzamido-1-phenylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Benzamido-1-phenylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzamido-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

  • 5-Phenyl-1H-pyrazole-3-carboxylic acid
  • 5-Benzamido-1H-pyrazole-3-carboxylic acid
  • 1-Phenyl-3-carboxypyrazole

Comparison: 5-Benzamido-1-phenylpyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets .

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

5-benzamido-1-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13N3O3/c21-16(12-7-3-1-4-8-12)18-15-11-14(17(22)23)19-20(15)13-9-5-2-6-10-13/h1-11H,(H,18,21)(H,22,23)

InChI Key

JEDKGDHQFLQPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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